7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol is a complex organic compound that features a quinolinol core with pyridyl and pyridylamino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol typically involves multi-step organic reactions. One common method includes the reaction of 6-methyl-2-pyridinemethanol with 2-pyridylamine under specific conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to reflux to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction may produce quinolinol derivatives with altered substituents .
Scientific Research Applications
7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-pyridinemethanol
- 2-Pyridylamine
- 8-Quinolinol
Uniqueness
Compared to similar compounds, 7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research .
Properties
Molecular Formula |
C21H18N4O |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
7-[(6-methylpyridin-2-yl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C21H18N4O/c1-14-6-4-8-17(24-14)20(25-18-9-2-3-12-22-18)16-11-10-15-7-5-13-23-19(15)21(16)26/h2-13,20,26H,1H3,(H,22,25) |
InChI Key |
JSLNGYONZXJHGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.